5-Methyl-2-m-tolylaminothiazole-4-carboxylic acid
Description
5-Methyl-2-m-tolylaminothiazole-4-carboxylic acid is a thiazole-derived compound characterized by:
- Methyl group at position 5 of the thiazole ring.
- Meta-tolylamino group (a substituted aromatic amine) at position 2.
- Carboxylic acid at position 3.
This structure confers unique physicochemical and biological properties, making it a candidate for medicinal chemistry applications, particularly in anticancer and enzyme-targeted therapies. Its aromatic and polar functional groups influence solubility, reactivity, and binding affinity to biological targets.
Properties
IUPAC Name |
5-methyl-2-(3-methylanilino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-7-4-3-5-9(6-7)13-12-14-10(11(15)16)8(2)17-12/h3-6H,1-2H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNMIYXRUGNRPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=C(S2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methyl-2-m-tolylaminothiazole-4-carboxylic acid is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, mechanisms of action, and comparative analysis with similar compounds.
Overview of the Compound
5-Methyl-2-m-tolylaminothiazole-4-carboxylic acid is a thiazole derivative that has been investigated for various pharmacological properties. Its structure features both a thiazole ring and an aminocarboxylic acid moiety, which are known to contribute to its biological activity.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that 5-Methyl-2-m-tolylaminothiazole-4-carboxylic acid demonstrates effective inhibition against a range of bacterial strains. This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and function.
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies suggest that 5-Methyl-2-m-tolylaminothiazole-4-carboxylic acid can scavenge free radicals, thereby reducing oxidative damage in cellular systems.
Xanthine Oxidase Inhibition
A notable area of research involves the compound's effect on xanthine oxidase, an enzyme implicated in uric acid production. In studies comparing various thiazole derivatives, 5-Methyl-2-m-tolylaminothiazole-4-carboxylic acid showed moderate inhibitory activity against xanthine oxidase, indicating its potential utility in managing conditions such as gout and hyperuricemia .
The mechanisms underlying the biological activities of 5-Methyl-2-m-tolylaminothiazole-4-carboxylic acid involve several pathways:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thus altering metabolic pathways.
- Cell Membrane Disruption : By integrating into bacterial membranes, it can compromise their integrity, leading to cell death.
- Free Radical Scavenging : The presence of electron-donating groups in its structure allows it to neutralize free radicals effectively.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 5-Methyl-2-m-tolylaminothiazole-4-carboxylic acid, it is essential to compare it with other thiazole derivatives:
| Compound Name | Structure Features | Biological Activity | Remarks |
|---|---|---|---|
| 5-Methylthiazole | Thiazole ring only | Moderate antimicrobial | Simpler structure |
| 4-Methylthiazole-5-carboxylic Acid | Carboxylic acid group | Antioxidant properties | Similar activity profile |
| 5-Methyl-2-m-tolylaminothiazole-4-carboxylic Acid | Thiazole + Amino group | Antimicrobial & antioxidant | Broader activity spectrum |
Case Studies
- In Vivo Studies : Animal models have been utilized to evaluate the efficacy of 5-Methyl-2-m-tolylaminothiazole-4-carboxylic acid in treating conditions related to oxidative stress and inflammation. Results indicated significant improvements in biomarkers associated with oxidative damage after administration of the compound .
- Clinical Relevance : A study highlighted the potential application of this compound in managing hyperuricemia by demonstrating its ability to lower serum uric acid levels through xanthine oxidase inhibition .
Comparison with Similar Compounds
Key Structural Analogs and Similarity Scores
The following compounds exhibit high structural similarity (based on ):
| CAS No. | Compound Name | Similarity Score | Key Structural Differences vs. Target Compound |
|---|---|---|---|
| 36405-01-3 | 5-Amino-2-methylthiazole-4-carboxylic acid | 0.93 | Amino group replaces m-tolylamino at position 2. |
| 18903-18-9 | Ethyl 5-aminothiazole-4-carboxylate | 0.86 | Ethyl ester replaces carboxylic acid; amino at position 5. |
| 162651-09-4 | 2-(Ethylamino)-4-methyl-5-thiazolecarboxylic acid | N/A | Ethylamino replaces m-tolylamino; methyl at position 4. |
| 3829-80-9 | Methyl 2-amino-4-methylthiazole-5-carboxylate | N/A | Methyl ester replaces carboxylic acid; amino at position 2. |
Physicochemical Properties
- Solubility: The carboxylic acid group in the target compound enhances aqueous solubility at physiological pH compared to ester derivatives (e.g., Ethyl 5-aminothiazole-4-carboxylate). However, the m-tolylamino group introduces hydrophobicity, which may reduce solubility relative to simpler analogs like 5-Amino-2-methylthiazole-4-carboxylic acid (CAS 36405-01-3) .
- Stability: Environmental factors such as pH and temperature significantly influence stability. For instance, 2-(Ethylamino)-4-methyl-5-thiazolecarboxylic acid (CAS 162651-09-4) shows pH-dependent degradation due to its ethylamino group, a trend likely applicable to the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
